(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol
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Overview
Description
(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of a bromine atom at the 6th position and a hydroxymethyl group at the 8th position enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of (6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an efficient and environmentally friendly approach. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming imidazo[1,2-a]pyridin-8-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and potassium carbonate.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to (6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol include other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Chloroimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the bromine atom and hydroxymethyl group in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-6(5-12)8-10-1-2-11(8)4-7/h1-4,12H,5H2 |
InChI Key |
BLCPWXAKXPYZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)CO)Br |
Origin of Product |
United States |
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